![molecular formula C11H14N4OS B3084089 4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-82-6](/img/structure/B3084089.png)
4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (AEPTT) is a small molecule that is widely studied in the field of organic chemistry. It is a heterocyclic compound that contains both nitrogen and sulfur atoms and can be synthesized from a variety of starting materials. AEPTT has a number of interesting properties, including its ability to act as a chelating agent and its potential for use in drug delivery systems.
Scientific Research Applications
Antitumor Properties
- Hexamethylmelamine (HMM) (1) and 2-amino-4-morpholino-s-triazine (2) are clinically used due to their antitumor properties. HMM treats lung cancer, while 2-amino-4-morpholino-s-triazine targets ovarian cancer .
Aromatase Inhibition
- Certain 1,3,5-triazines (general structure 4) exhibit significant aromatase inhibitory activity. These compounds play a role in modulating estrogen levels and may have implications in hormone-related diseases .
Siderophore-Mediated Drug Potential
- 1,3,5-Triazine 6 has potential as a siderophore, which is a microbial iron shelter. This property could be harnessed for drug development .
Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism
- General structure 7 displays potent CRF1 receptor antagonist activity. This receptor is involved in stress responses, and modulating it could have therapeutic implications .
Leukotriene C4 (LTC4) Antagonism
- Compounds of type 8 exhibit potent activity against LTC4, which is relevant for gastric protection. These compounds may have applications in treating gastric lesions .
Anti-Protozoan Activity
properties
IUPAC Name |
4-amino-2-(4-ethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-16-8-5-3-7(4-6-8)9-13-10(12)15-11(17)14-9/h3-6,9H,2H2,1H3,(H4,12,13,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTUFKMQGYHCHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2NC(=S)NC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(4-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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